molecular formula C5H8N2O B7904759 (4-Methyloxazol-2-YL)methanamine

(4-Methyloxazol-2-YL)methanamine

Cat. No.: B7904759
M. Wt: 112.13 g/mol
InChI Key: XPSASGPURGEDTD-UHFFFAOYSA-N
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Description

(4-Methyloxazol-2-YL)methanamine is an organic compound with the molecular formula C5H8N2O It is a derivative of oxazole, featuring a methanamine group attached to the 2-position of the 4-methyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyloxazol-2-YL)methanamine typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methyl-2-nitroaniline, the nitro group can be reduced to an amine, which then undergoes cyclization to form the oxazole ring. Subsequent functionalization introduces the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently. The process is designed to be cost-effective and scalable, ensuring the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: (4-Methyloxazol-2-YL)methanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce a wide range of new functionalities .

Scientific Research Applications

(4-Methyloxazol-2-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyloxazol-2-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

    (4-Methyloxazol-2-YL)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (4-Methyloxazol-2-YL)acetic acid: Features a carboxylic acid group instead of a methanamine group.

    (4-Methyloxazol-2-YL)ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.

Uniqueness: (4-Methyloxazol-2-YL)methanamine is unique due to its specific functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .

Properties

IUPAC Name

(4-methyl-1,3-oxazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSASGPURGEDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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